molecular formula C13H16N2O2 B7537594 4-(2,4-Dimethylbenzoyl)piperazin-2-one

4-(2,4-Dimethylbenzoyl)piperazin-2-one

Cat. No.: B7537594
M. Wt: 232.28 g/mol
InChI Key: NHONKTANUFRGAO-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylbenzoyl)piperazin-2-one is a piperazinone derivative characterized by a 2,4-dimethylbenzoyl substituent at the N4 position of the piperazin-2-one core. Piperazinone derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors. The dimethylbenzoyl group may confer moderate lipophilicity and influence binding to targets such as MDM2 (a p53 regulator), as suggested by structural similarities to Nutlin-3, a known MDM2 inhibitor .

Properties

IUPAC Name

4-(2,4-dimethylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-4-11(10(2)7-9)13(17)15-6-5-14-12(16)8-15/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHONKTANUFRGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylbenzoyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazin-2-one derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylbenzoyl)piperazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(2,4-Dimethylbenzoyl)piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylbenzoyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Receptor Binding and Selectivity

  • Dopamine Receptor Antagonists: Compounds like S 18126 () demonstrate high selectivity for D4 receptors (Ki = 2.4 nM), whereas this compound’s dimethylbenzoyl group may favor interactions with MDM2 or other helical targets .
  • Antiviral Activity: The bis(trifluoromethyl)imidazo-naphthyridine derivative () targets HCV, leveraging its electron-deficient aromatic system for viral enzyme inhibition .

Enzyme Inhibition and Anticancer Potential

  • MDM2 Inhibition: Structural analogs like Nutlin-3 () bind MDM2’s hydrophobic pocket, reactivating p53. The dimethylbenzoyl group in this compound may mimic this interaction, though potency differences likely exist .
  • Kinase and P2Y12 Targeting: Thienopyrimidine-piperazinone hybrids () are designed for P2Y12 receptor imaging, suggesting applications in cardiovascular or neuroimaging .

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